molecular formula C11H14N4O B11788489 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11788489
M. Wt: 218.26 g/mol
InChI Key: QOPTVRUWYHNYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-3-aminopyrazine with ethyl chloroacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives
  • Triazolo[4,5-c]pyridine derivatives
  • Imidazo[1,5-a]pyridine derivatives

Uniqueness

5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, such as the cyclopropyl group and the pyrazolo[1,5-a]pyrazine core. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C11H14N4O/c12-3-4-14-5-6-15-10(11(14)16)7-9(13-15)8-1-2-8/h5-8H,1-4,12H2

InChI Key

QOPTVRUWYHNYPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN(C(=O)C3=C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.